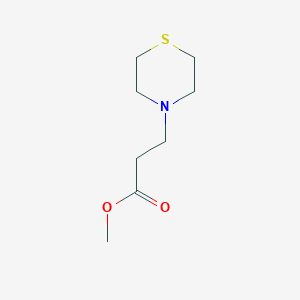
Methyl 3-thiomorpholinopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiomorpholinepropanoic acid methyl ester is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Thiomorpholinepropanoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 4-thiomorpholinepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Steglich esterification, which employs a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 4-thiomorpholinepropanoic acid methyl ester typically involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
4-Thiomorpholinepropanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-thiomorpholinepropanoic acid methyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .
Comparison with Similar Compounds
4-Thiomorpholinepropanoic acid methyl ester can be compared with other similar compounds, such as:
4-Morpholinepropanoic acid methyl ester: Lacks the sulfur atom, resulting in different chemical and biological properties.
4-Thiomorpholinebutanoic acid methyl ester: Has an additional methylene group, affecting its reactivity and applications.
4-Thiomorpholinepropanoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester, influencing its solubility and reactivity.
These comparisons highlight the unique properties of 4-thiomorpholinepropanoic acid methyl ester, particularly its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 3-thiomorpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3 |
InChI Key |
DWPMBFQVLPPIRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


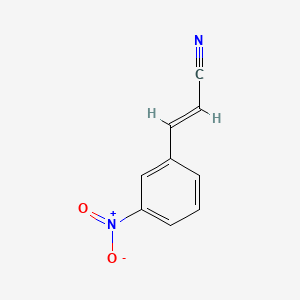
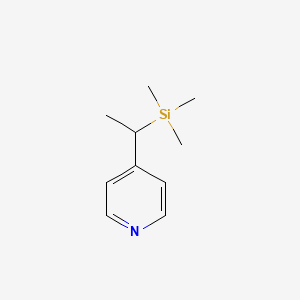
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)



![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

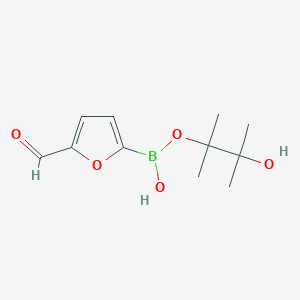

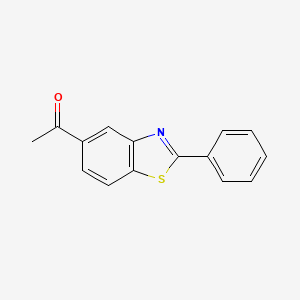

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

